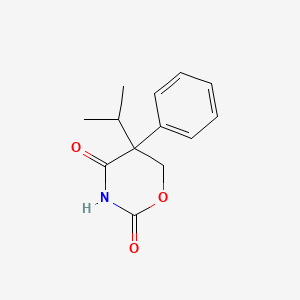![molecular formula C18H20Cl2N2O3 B1673771 N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)methyl]amino}propanamide CAS No. 1049727-35-6](/img/structure/B1673771.png)
N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)methyl]amino}propanamide
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)methyl]amino}propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of dichlorophenyl and dimethoxyphenyl groups attached to a propanamide backbone. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)methyl]amino}propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichloroaniline and 3,4-dimethoxybenzylamine.
Formation of Intermediate: The starting materials undergo a series of reactions, including acylation and amination, to form an intermediate compound.
Final Product Formation: The intermediate is then subjected to further reactions, such as amidation, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)methyl]amino}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)methyl]amino}propanamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)methyl]amino}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)methyl]amino}propanamide
- N-(2,5-dichlorophenyl)-2-{[(3,5-dimethoxyphenyl)methyl]amino}propanamide
- N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)methyl]amino}butanamide
Uniqueness
N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)methyl]amino}propanamide is unique due to its specific substitution pattern on the phenyl rings and the propanamide backbone. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[(3,4-dimethoxyphenyl)methylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3/c1-11(18(23)22-15-9-13(19)5-6-14(15)20)21-10-12-4-7-16(24-2)17(8-12)25-3/h4-9,11,21H,10H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXJVLSXUHWNGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)Cl)NCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(3-phenothiazin-10-ylpropanoylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1673692.png)
![Butanoic acid, 2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3-(hydroxymethyl)-7-methyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester, [1S-[1alpha,3beta,7beta,8beta(2S*,4S*),8abeta]]- (9CI)](/img/structure/B1673693.png)







![4-[3-Amino-1-(4-hydroxyphenyl)butyl]-2-methylphenol](/img/structure/B1673709.png)

